molecular formula C14H21NO3 B2677112 2-cyclopentyl-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide CAS No. 1396677-83-0

2-cyclopentyl-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide

Cat. No.: B2677112
CAS No.: 1396677-83-0
M. Wt: 251.326
InChI Key: SGODMFHZIMKNPM-UHFFFAOYSA-N
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Description

Historical Context of Acetamide Derivatives in Medicinal Chemistry

Acetamide derivatives have long been pivotal in medicinal chemistry due to their structural versatility and pharmacological efficacy. Early applications centered on non-steroidal anti-inflammatory drugs (NSAIDs), where acetamide moieties were incorporated to enhance cyclooxygenase (COX) inhibition while mitigating gastrointestinal side effects. For instance, derivatives like aceclofenac demonstrated improved solubility and stability through amino acid-linked acetamide prodrugs, reducing systemic toxicity. Over time, structural modifications expanded their therapeutic scope to include antitumor, antiviral, and anticonvulsant activities. The synthesis of 2-(substituted phenoxy)-N-(substituted phenyl)acetamide analogs further underscored their adaptability, with compounds such as 5cb and 5cc exhibiting superior analgesic activity compared to diclofenac. These advancements highlight acetamide’s role as a privileged scaffold in drug discovery.

Significance of Furan-Containing Compounds in Pharmaceutical Research

Furan rings, characterized by a five-membered aromatic structure with one oxygen atom, are integral to numerous bioactive compounds. Their electron-rich nature facilitates interactions with biological targets, enhancing antimicrobial, anti-inflammatory, and anticancer properties. For example, 3-aryl-3-(furan-2-yl)propanoic acid derivatives exhibit potent antibacterial activity against Escherichia coli (MIC: 64 µg/mL), while furan-fused chalcones demonstrate enhanced antiproliferative effects in leukemia cells. The furan moiety’s presence in drugs like ranitidine (anti-ulcer) and cefuroxime (antibiotic) further validates its therapeutic relevance. Recent studies also emphasize furan’s role in central nervous system (CNS) agents, including antidepressants and antiparkinsonian drugs.

Position of Cyclopentyl-Containing Acetamides in Current Research

Cyclopentyl groups, with their lipophilic and conformationally restricted structure, are increasingly incorporated into acetamide derivatives to optimize pharmacokinetic profiles. For instance, N-[1-(((3,4-diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives exhibit selective monoamine oxidase (MAO) inhibition, highlighting their potential in neurodegenerative disease therapy. The cyclopentyl moiety enhances blood-brain barrier permeability and target affinity, making it valuable in CNS drug design. Additionally, cyclopentyl-substituted acetamides are explored for cytotoxic and anti-inflammatory applications, as seen in compounds like N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide.

Relevance of Hydroxypropyl Moiety in Bioactive Compounds

The hydroxypropyl group (–CH2CH(OH)CH3) contributes to solubility, hydrogen bonding, and metabolic stability in drug molecules. In acetamide derivatives, this moiety improves water solubility and facilitates interactions with enzymatic active sites. For example, N-(1-(4-methoxyphenyl)ethyl)-2-phenoxyacetamide derivatives with hydroxypropyl substituents show enhanced anti-inflammatory and antipyretic activities. The hydroxyl group also enables prodrug strategies, where enzymatic hydrolysis releases active metabolites, prolonging therapeutic effects.

Research Aims and Scientific Rationale

This article aims to elucidate the structural and pharmacological attributes of 2-cyclopentyl-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide, a novel hybrid molecule combining cyclopentyl, furan, and hydroxypropyl motifs. By integrating historical data on acetamide derivatives, furan’s bioactivity, and cyclopentyl’s pharmacokinetic advantages, we evaluate its potential as a multitarget agent. The synthesis rationale lies in merging lipophilic (cyclopentyl), aromatic (furan), and polar (hydroxypropyl) domains to optimize target engagement and drug-likeness.

Table 1: Key Structural Motifs in this compound

Motif Role in Bioactivity Example Applications in Literature
Acetamide core Enhances COX inhibition, solubility, and metabolic stability Aceclofenac prodrugs
Furan ring Mediates antimicrobial, anti-inflammatory, and anticancer effects Cefuroxime, ranitidine
Cyclopentyl group Improves lipophilicity and blood-brain barrier penetration MAO inhibitors
Hydroxypropyl chain Facilitates hydrogen bonding, solubility, and prodrug activation Anti-inflammatory derivatives

Properties

IUPAC Name

2-cyclopentyl-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(17,12-7-4-8-18-12)10-15-13(16)9-11-5-2-3-6-11/h4,7-8,11,17H,2-3,5-6,9-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGODMFHZIMKNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1CCCC1)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide typically involves the reaction of cyclopentylamine with 2-(furan-2-yl)-2-hydroxypropyl acetate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

2-cyclopentyl-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following analysis compares 2-cyclopentyl-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide with acetamide and furan-containing analogs, emphasizing structural features, biological activities, and pharmacological profiles.

Structural Analogues

2.1.1. Thiazolyl Hydrazone Derivatives ()

These compounds, such as 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole, share the furan moiety but incorporate a thiazole ring and hydrazone linkage. Key differences include:

  • Biological Activity :
    • Anticandidal MIC: 250 µg/mL (vs. fluconazole: 2 µg/mL) .
    • Anticancer IC₅₀ (MCF-7 cells): 125 µg/mL for chlorophenyl derivatives .

Comparison : The target compound lacks the thiazole and nitro groups, which may reduce its antifungal potency but improve solubility due to the hydroxyl group.

2.1.2. 2-((2-Hydroxypropyl)thio)-N-(4-sulfamoylphenyl)acetamide ()

This analog replaces the cyclopentyl and furan groups with a sulfamoylphenyl moiety and a thioether linkage.

  • Functional Groups : The sulfonamide group enhances hydrogen-bonding capacity, typical in carbonic anhydrase inhibitors.
  • Synthesis : Prepared via nucleophilic substitution (56% yield) .

Comparison : The target compound’s furan and cyclopentyl groups may confer selectivity for different targets (e.g., GPCRs or cytochrome P450 enzymes) compared to sulfonamide-directed activity.

2.1.3. Perfluoroalkyl Acetamides ()

Examples include acetamide derivatives with perfluoroalkyl thioethers (e.g., CAS 2738952-61-7). These compounds are highly hydrophobic and resistant to metabolic degradation.

  • Applications : Likely used in surfactants or environmental persistent chemicals .

Comparison : The target compound’s cyclopentyl group provides moderate hydrophobicity without the environmental concerns associated with perfluoroalkyl chains.

Pharmacological and Physicochemical Properties

Compound Key Structural Features Biological Activity (where available) Solubility Predictions
Target Compound Cyclopentyl, furan, hydroxypropyl Not reported Moderate (hydroxyl improves polarity)
Thiazolyl Hydrazones Thiazole, nitro, furan Anticandidal (MIC 250 µg/mL), Anticancer Low (nitro groups reduce solubility)
Sulfamoylphenyl Acetamide Sulfonamide, thioether Not reported (sulfonamide suggests CA inhibition) High (polar sulfonamide)
Perfluoroalkyl Acetamides Perfluoroalkyl chains Industrial applications Very low (extreme hydrophobicity)

Key Research Findings

  • Antifungal Activity : Thiazolyl hydrazones with nitro-substituted furans show moderate activity, but the target compound’s lack of electron-withdrawing groups may limit similar efficacy .
  • Synthetic Feasibility : The hydroxypropyl side chain in the target compound could be synthesized via epoxide ring-opening or nucleophilic substitution, akin to methods in .
  • Toxicity Considerations : Perfluoroalkyl analogs () highlight the importance of balancing hydrophobicity and biodegradability, a challenge the target compound may avoid .

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